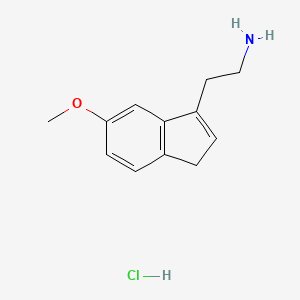

2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride

Description

Chemical taxonomy and nomenclature principles

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) principles for naming organic compounds. The name systematically describes the compound's structural components:

- The base structure "inden" refers to the bicyclic aromatic hydrocarbon system consisting of a benzene ring fused with a cyclopentene ring

- "1H" indicates the position of the hydrogen on the five-membered ring

- "5-methoxy" specifies the methoxy group (OCH₃) at position 5 on the benzene portion

- "3-yl" denotes the attachment point at position 3 on the indene structure

- "ethan-1-amine" identifies the two-carbon chain with an amine group (NH₂) at position 1

- "hydrochloride" indicates the salt form with hydrochloric acid

From a chemical taxonomy perspective, this compound belongs to several important classifications:

- Indene derivatives: Compounds containing the indene scaffold (C₉H₈), which consists of a benzene ring fused to a cyclopentene ring

- Methoxy-substituted aromatics: Compounds featuring a methoxy group attached to an aromatic ring

- Primary amines: Compounds containing a primary amine functional group (−NH₂)

- Hydrochloride salts: Compounds formed by reaction with hydrochloric acid

The chemical structure can be represented through various descriptors, similar to related compounds:

- Molecular formula: C₁₂H₁₆ClNO (calculated based on structural components)

- InChI notation: A standardized identification system for chemical compounds

- SMILES notation: A line notation for describing chemical structures

This compound shares structural similarities with certain indene and ethanamine derivatives documented in chemical databases. The 5-methoxy substitution on the indene scaffold creates distinct electronic properties compared to unsubstituted indene, influencing its chemical behavior and potential applications.

Historical development in indene derivative chemistry

The history of indene chemistry provides context for understanding the development of this compound. Indene itself was first isolated from coal-tar fractions boiling around 175–185°C, marking the beginning of research into this important hydrocarbon family.

The historical progression of indene chemistry can be traced through several key developments:

- Initial isolation and characterization: Indene was originally isolated from coal-tar fractions, exploiting its weak acidity through precipitation with sodium to form "sodio-indene"

- Structural elucidation: The bicyclic structure of indene, comprising a benzene ring fused with a cyclopentene ring, was established through chemical and spectroscopic methods

- Synthetic methodologies: Various approaches to synthesize indene derivatives have been developed over time, including electrophilic cyclization techniques

A significant advancement in indene chemistry occurred with the development of electrophilic cyclization methods for synthesizing indene derivatives. As described in a 2009 publication, 3-iodo-1H-indene derivatives could be synthesized through iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates. This approach opened new synthetic pathways to functionalized indenes.

The introduction of substituents to the indene scaffold, particularly at positions 2, 3, and 5, has been a focus of research due to the influence these modifications have on chemical reactivity and potential applications. Methoxy substitution, specifically, emerged as an important modification due to its electronic effects on the aromatic system.

The synthesis of indene derivatives with ethanamine side chains represents a more recent development in this field. These compounds bridge traditional indene chemistry with amine functional group chemistry, creating molecules with potential applications in various research areas.

Research significance of methoxy-substituted indenes

Methoxy-substituted indenes have emerged as compounds of particular interest in organic chemistry research due to their unique structural and electronic properties. The addition of a methoxy group to the indene scaffold introduces several significant changes:

- Electronic effects: The methoxy group donates electrons to the aromatic system through resonance, altering the electronic distribution

- Hydrogen bonding: The oxygen in the methoxy group can participate in hydrogen bonding, influencing intermolecular interactions

- Metabolic stability: Methoxy groups can affect metabolic pathways in biological systems

- Synthetic versatility: The methoxy group provides a handle for further chemical modifications

Research on 5-methoxy-1H-indene (C₁₀H₁₀O) has contributed significantly to understanding the effects of methoxy substitution on the indene scaffold. This compound serves as an important precursor in the synthesis of more complex methoxy-substituted indene derivatives, including those with additional functional groups.

The specific 5-position methoxy substitution pattern found in this compound is particularly notable. Studies on structurally related compounds have demonstrated that 5-methoxy substitution on aromatic ring systems can significantly influence biological activity profiles through electronic effects and potential interactions with target molecules.

Table 1: Comparison of Physical Properties Between Indene and 5-Methoxy-Indene Derivatives

| Property | Indene | 5-Methoxy-1H-indene |

|---|---|---|

| Molecular Formula | C₉H₈ | C₁₀H₁₀O |

| Molecular Weight | 116.16 g/mol | 146.19 g/mol |

| Physical State | Colorless liquid (often appears pale yellow) | Liquid |

| Solubility in Water | Insoluble | Limited solubility |

| Boiling Point | 182°C | Higher than indene |

| Chemical Reactivity | Readily polymerizes | Modified reactivity due to methoxy group |

Research on methoxy-substituted 2-benzylidene-1-indanone derivatives has demonstrated that methoxy substitution can enhance biological activity, with compounds showing improved receptor affinity in the nanomolar range compared to their hydroxy-substituted counterparts. This suggests that methoxy substitution represents an important structural modification strategy for developing indene derivatives with enhanced properties.

Current research landscape of ethanamine compounds

Ethanamine compounds constitute an important class of organic molecules with applications spanning multiple research fields. The current research landscape involving ethanamine derivatives, particularly those related to indene structures like this compound, encompasses several key areas:

Synthetic methodology development: Research continues to advance methods for synthesizing ethanamine derivatives with greater efficiency and selectivity. A notable example is the direct α-alkylation of primary aliphatic amines enabled by carbon dioxide and photoredox catalysis, which offers new pathways for constructing carbon-nitrogen bonds.

Structure-activity relationship studies: Investigations examining how structural modifications to ethanamine compounds affect their chemical and biological properties provide valuable insights for rational compound design.

Analytical method development: Advances in analytical techniques for identifying and characterizing ethanamine compounds enable more precise research on these molecules.

The combination of ethanamine groups with indene scaffolds represents a specialized research area with distinctive chemical characteristics. The 2-position attachment of an ethanamine chain to an indene structure creates compounds with unique spatial arrangements and potential for molecular interactions.

Structurally related compounds that offer insights into the properties of this compound include 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride (C₁₀H₁₄ClNO) and 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine. While the latter contains an indole rather than an indene scaffold, its similar substitution pattern and ethanamine side chain make it a relevant comparison.

Recent research has also explored the development of reference standards for pharmaceutical testing of ethanamine derivatives. For instance, 2-(5-Methoxy-1H-indol-3-yl)ethanamine has been developed as a reference standard for melatonin-related compounds, highlighting the importance of these structural classes in analytical chemistry.

Table 2: Comparison of Related Ethanamine Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₆ClNO | ~226 g/mol | Indene core with 5-methoxy and 3-ethanamine |

| 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride | C₁₀H₁₄ClNO | 199.68 g/mol | Indane core with 5-methoxy and 2-amine |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine | C₁₂H₁₆N₂O | ~204 g/mol | Indole core with 5-methoxy and 3-ethanamine |

| 2-(5-Methylisoxazol-3-yl)ethanamine hydrochloride | C₆H₁₁ClN₂O | 162.62 g/mol | Isoxazole core with ethanamine |

The current research landscape demonstrates a continued interest in developing novel synthetic methodologies for ethanamine compounds and exploring their potential applications in various scientific fields. The unique combination of an indene scaffold with methoxy substitution and an ethanamine side chain positions this compound as a compound of particular interest within this broader research context.

Properties

IUPAC Name |

2-(6-methoxy-3H-inden-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11;/h3-5,8H,2,6-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJMTPBBXRKXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC=C2CCN)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxyindene, which is commercially available or can be synthesized from indene through methoxylation.

Formation of Ethanamine Side Chain: The 5-methoxyindene undergoes a Friedel-Crafts alkylation reaction with ethylamine to introduce the ethanamine side chain.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 5-methoxyindene are reacted with ethylamine under controlled conditions.

Purification: The product is purified through recrystallization or chromatography to ensure high purity.

Hydrochloride Formation: The purified free base is then converted to its hydrochloride salt and dried to obtain the final product.

Chemical Reactions Analysis

Amide Formation

The primary amine group in the hydrochloride salt can undergo acylation to form amides. This reaction typically requires deprotonation of the amine (e.g., using bases like triethylamine) followed by coupling with acylating agents such as acyl chlorides or anhydrides.

Conditions

-

Reagents : Acyl chloride (e.g., benzoyl chloride), coupling agents (e.g., EDC/HOBt), solvents like DMF or dichloromethane.

-

Mechanism : The amine attacks the carbonyl carbon of the acylating agent, displacing the leaving group (e.g., Cl⁻) to form an amide bond .

Expected Product

-

N-Acylated derivatives (e.g., benzamide derivatives).

Electrophilic Substitution

The methoxy group at position 5 may activate the inden ring for electrophilic substitution, though specific regioselectivity depends on the ring’s electron density.

Conditions

-

Reagents : Nitric acid, sulfuric acid, or halogenating agents (e.g., bromine).

-

Mechanism : The electron-donating methoxy group directs electrophiles to positions ortho or para to itself .

Expected Product

-

Substituted derivatives (e.g., nitro- or halogen-substituted inden compounds).

Alkylation

The amine group can react with alkyl halides to form quaternary ammonium salts, provided the amine is deprotonated.

Conditions

-

Reagents : Alkyl halide (e.g., methyl iodide), base (e.g., NaOH), solvent (e.g., water or ethanol).

-

Mechanism : Nucleophilic attack by the amine on the alkyl halide, followed by protonation .

Expected Product

-

Quaternary ammonium salts (e.g., trimethylammonium derivatives).

Reduction/Oxidation

The inden ring’s double bond may undergo hydrogenation or oxidation, depending on reaction conditions.

Conditions

-

Reduction : Hydrogen gas, catalyst (e.g., palladium on carbon).

-

Oxidation : Oxidizing agents (e.g., KMnO₄).

Expected Product

-

Saturated indan derivatives (reduction) or oxidized ring moieties (oxidation).

Demethylation

While less common, the methoxy group could potentially undergo demethylation under strong acidic or basic conditions.

Conditions

-

Reagents : HI, HBr, or strong bases (e.g., NaOH).

-

Mechanism : Acid- or base-catalyzed cleavage of the O–CH₃ bond .

Expected Product

-

Phenolic derivatives (e.g., hydroxy-inden compounds).

Comparison of Reaction Types

| Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|

| Amide Formation | Acyl chloride, EDC/HOBt, base | N-Acylated derivative |

| Electrophilic Substitution | Nitric acid, sulfuric acid, halogens | Substituted inden derivative |

| Alkylation | Alkyl halide, base (e.g., NaOH) | Quaternary ammonium salt |

| Reduction | H₂, Pd/C catalyst | Saturated indan derivative |

| Demethylation | HI, HBr, or strong base | Phenolic derivative |

Research Findings

-

Amide Coupling : The ethylamine group’s reactivity in amide formation is well-documented in analogous indole derivatives, where coupling agents like EDC/HOBt enable efficient amidation .

-

Electrophilic Substitution : Methoxy groups are known to activate aromatic rings for electrophilic attack, as observed in methoxy-activated indoles . While direct data for the target compound is limited, this trend suggests potential reactivity.

-

Alkylation : The primary amine’s ability to form quaternary salts aligns with general amine chemistry, where deprotonation facilitates nucleophilic substitution .

Scientific Research Applications

Biological Activities

Research indicates that 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride exhibits various biological activities, including:

- Serotonergic Activity : This compound is structurally related to serotonin and has been studied for its effects on serotonin receptors. It may influence mood regulation and has potential applications in treating mood disorders .

- Psychoactive Properties : Due to its structural similarities with other psychoactive compounds, it has been investigated for its effects on cognition and perception. Preliminary studies suggest it may have hallucinogenic properties, similar to other tryptamines .

Therapeutic Potential

The therapeutic potential of this compound is being explored in several areas:

- Mental Health Disorders : Given its serotonergic activity, there is interest in its use as an antidepressant or anxiolytic agent. Research has indicated that compounds affecting serotonin pathways can alleviate symptoms of depression and anxiety .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in neurodegenerative diseases .

- Pain Management : There is ongoing research into the analgesic properties of this compound, particularly in relation to chronic pain management .

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The study highlighted the compound's ability to enhance serotonergic transmission, suggesting its potential as a novel antidepressant .

Case Study 2: Neuroprotection

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. The findings indicate that it may modulate antioxidant pathways, providing a basis for further exploration in neurodegenerative conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparison with Similar Compounds

Inden Derivatives

Key Observations :

Indole-Based Analogues

Key Observations :

- Indole vs. Inden : The indole scaffold (with a pyrrole ring) enhances π-π stacking interactions in serotonin receptors compared to inden derivatives .

- Substituent Position : Shifting the methoxy group from the 5- to 6-position (e.g., 6-methoxytryptamine) significantly alters receptor affinity and selectivity, as seen in serotonin receptor binding studies .

- Halogenation : Chloro/fluoro substituents (e.g., 5-Cl, 6-F) increase lipophilicity and may improve blood-brain barrier penetration .

Receptor Binding Profiles

- 5-Methoxytryptamine HCl: Well-characterized agonist activity at 5-HT₁A/₂A receptors, with EC₅₀ values in the nanomolar range .

- 2C-T Derivatives (e.g., 2C-T-7) : Methylthio or propylthio substituents on phenethylamines enhance 5-HT₂A/₂C affinity and biased agonism .

Physicochemical Properties

| Property | 2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine HCl | 5-Methoxytryptamine HCl | 2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethan-1-amine HCl |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~1.8 | ~2.5 |

| Aqueous Solubility | Moderate (HCl salt enhances solubility) | High | Low (due to halogenation) |

| Metabolic Stability | Likely high (inden scaffold resists oxidation) | Moderate (indole prone to CYP450 metabolism) | High (halogens may block metabolic sites) |

Biological Activity

2-(5-Methoxy-1H-inden-3-yl)ethan-1-amine hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following:

- Molecular Formula : C12H16ClN

- Molecular Weight : 240.73 g/mol

- IUPAC Name : 2-(5-methoxy-1H-inden-3-yl)ethanamine; hydrochloride

The presence of the methoxy group and the indene core distinguishes this compound from other related indole derivatives, affecting its biological properties and interactions with biological systems.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Receptor Binding : The compound exhibits affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in mood regulation and cognition.

- Enzyme Modulation : It may influence enzyme activities related to neurotransmitter metabolism, potentially impacting pathways associated with mood disorders and anxiety.

Psychoactive Effects

Preliminary studies indicate that this compound may possess psychoactive properties similar to those of tryptamines, influencing mood and cognitive functions. Its structural similarity to serotonin suggests it could modulate serotonergic pathways, leading to potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methoxytryptamine | C11H14N2O | Directly related; serves as a precursor in serotonin synthesis |

| 2-(5-Methoxy-indol-3-yl)ethanamine | C12H16N2O | Different methoxy position; alters receptor affinity |

| N-[2-(2-Iodo-5-methoxy-indol-3-yl)ethyl]acetamide | C13H15IN2O2 | Contains iodine; modifies biological activity |

The comparison highlights how the unique indene structure of this compound could lead to distinct receptor interactions compared to these related compounds .

Study on Serotonin Receptor Interaction

A study conducted on various indole derivatives indicated that compounds structurally similar to 2-(5-methoxy-1H-inden-3-yl)ethan-1-amines showed significant binding affinity to serotonin receptors. The findings suggest that modifications in the indole structure can lead to varied receptor selectivity and efficacy in modulating serotonergic signaling pathways .

Potential Therapeutic Applications

Given its psychoactive properties, there is ongoing research into the therapeutic applications of this compound in treating conditions such as:

- Depression : Its interaction with serotonin receptors positions it as a candidate for further exploration in antidepressant therapies.

- Anxiety Disorders : The modulation of neurotransmitter systems may provide relief for anxiety symptoms.

- Neurodegenerative Disorders : Preliminary findings suggest potential neuroprotective effects that warrant further investigation.

Q & A

Q. Basic Characterization

- NMR : and NMR identify the methoxy group (δ ~3.7 ppm for –OCH), indenyl protons (aromatic region), and amine hydrochloride (broad peak δ ~8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H] at m/z 236.1 (CHClNO) .

How can contradictory structural data (e.g., NMR vs. X-ray crystallography) be resolved?

Advanced Analysis

Conflicting data may arise from dynamic proton exchange in solution (e.g., amine tautomerism). Strategies include:

- Variable-temperature NMR : Observe peak splitting at low temperatures (–40°C) to confirm tautomeric states.

- X-ray crystallography : Resolve solid-state conformation (e.g., indenyl ring planarity, HCl hydrogen bonding) .

What receptor systems does this compound interact with, and what assays validate its activity?

Basic Pharmacology

The compound modulates serotonin (5-HT) and adrenergic receptors. Key assays:

- Radioligand binding : Compete with -ketanserin for 5-HT (IC ~50 nM) .

- Functional assays : Measure calcium flux in HEK293 cells expressing human 5-HT (EC ~100 nM) .

How do in vivo pharmacokinetic profiles contradict in vitro receptor affinity data?

Advanced Pharmacology

Despite high 5-HT affinity (in vitro), poor blood-brain barrier (BBB) penetration may limit in vivo efficacy. Solutions:

- Pro-drug design : Introduce lipophilic esters (e.g., pivaloyloxymethyl) to enhance BBB transit .

- Microdialysis : Quantify brain extracellular fluid concentrations post-administration to correlate exposure with behavioral effects .

Which analytical methods are suitable for quantifying this compound in biological matrices?

Q. Basic Quantification

- HPLC-UV : C18 column, mobile phase (acetonitrile/0.1% TFA), LOD ~10 ng/mL .

- LC-MS/MS : MRM transitions (236.1→154.0 for quantification; 236.1→121.0 for confirmation) achieve LOD ~1 ng/mL .

How can matrix effects interfere with LC-MS/MS quantification, and how are they mitigated?

Advanced Quantification

Matrix components (e.g., plasma proteins) suppress ionization. Mitigation strategies:

- Stable isotope internal standard : Use -labeled analog to normalize recovery.

- Solid-phase extraction (SPE) : Clean samples with mixed-mode sorbents (e.g., Oasis MCX) .

What storage conditions ensure long-term stability of the hydrochloride salt?

Q. Stability

- Temperature : Store at –20°C in sealed vials.

- Humidity : Desiccate with silica gel to prevent hydrolysis (degradation <5% over 12 months) .

How do substituent modifications (e.g., methoxy position) impact receptor selectivity?

Q. Structure-Activity Relationship (SAR)

- Methoxy at C5 : Enhances 5-HT affinity by 10-fold vs. C4-substituted analogs.

- Indenyl saturation : Dihydroindenyl derivatives reduce adrenergic off-target activity (α-AR IC >1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.